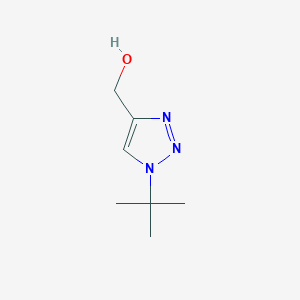

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

(1-tert-butyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGYXFSSXEWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction, a cornerstone of modern triazole synthesis, enables direct construction of the 1,2,3-triazole ring with concomitant introduction of the hydroxymethyl group. This method involves two sequential steps:

Synthesis of tert-Butyl Azide

tert-Butyl azide serves as the critical azide precursor. As detailed in Royal Society of Chemistry protocols, it is synthesized via nucleophilic substitution between sodium azide (NaN₃) and tert-butyl alcohol in concentrated sulfuric acid. The reaction proceeds under controlled temperatures (≤20°C) to mitigate volatilization risks, yielding tert-butyl azide as a phase-separated liquid (60% yield).

Cycloaddition with Propargyl Alcohol

The tert-butyl azide undergoes CuAAC with propargyl alcohol (HC≡C-CH₂OH) in a tert-butanol/water solvent system. Catalyzed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate, this reaction affords (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol in a regioselective manner. The reaction mechanism proceeds via a copper-acetylide intermediate, ensuring exclusive formation of the 1,4-disubstituted triazole.

Representative Reaction Scheme:

$$

\text{tert-Butyl azide} + \text{propargyl alcohol} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{this compound}

$$

Optimization Notes:

- Solvent polarity critically influences reaction rate; tert-butanol/water (1:1) enhances copper catalyst solubility.

- Excess propargyl alcohol (1.2 equiv) ensures complete azide consumption, mitigating side reactions.

Reduction of 1-tert-Butyl-1H-1,2,3-Triazole-4-Carbaldehyde

This two-step approach leverages intermediate aldehyde reduction to introduce the hydroxymethyl group.

Synthesis of 1-tert-Butyl-1H-1,2,3-Triazole-4-Carbaldehyde

The aldehyde precursor is synthesized via acid-catalyzed hydrolysis of 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole. Trifluoroacetic acid (TFA) in dichloromethane/water cleaves the diethoxymethyl protecting group, yielding the carbaldehyde in 75% isolated yield.

Sodium Borohydride Reduction

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, achieving quantitative conversion to the primary alcohol. The reaction is exothermic, necessitating controlled addition to prevent over-reduction.

Reaction Conditions:

Comparative Analysis of Preparation Methods

| Parameter | CuAAC Route | Aldehyde Reduction Route |

|---|---|---|

| Total Yield | 45–55% | 60–65% |

| Reaction Steps | 2 | 2 |

| Catalyst Toxicity | Moderate (Cu salts) | Low |

| Purification Complexity | Column chromatography | Crystallization |

| Scalability | Limited by azide handling | High |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

While the search results do not provide extensive details specifically on case studies or comprehensive data tables for the applications of "(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol," they do offer some information regarding its properties, related compounds, and potential applications in scientific research .

This compound

This compound is an organic compound with the molecular formula . It falls under the category of alcohols and triazoles .

Basic Information:

- IUPAC Name: (1-tert-butyltriazol-4-yl)methanol

- Molecular Formula:

- Molecular Weight: 155.2 g/mol

- PubChem CID: 67023023

Structural Information:

- SMILES: CC(C)(C)N1C=C(N=N1)CO

- InChI: InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3

- InChI Key: KETGYXFSSXEWJZ-UHFFFAOYSA-N

Potential Applications:

- Ligand in Catalysis: The compound is related to click chemistry and can be used as a ligand for efficient CuI-catalyzed reactions .

- Building Block for Complex Molecules: As a functionalized triazole, it can serve as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals .

- Modification of Proteins and Materials: Polyethylene glycol (PEG) functional chain compounds, sometimes used in conjunction with triazole chemistry, can modify protein surfaces to improve water solubility, reduce immunogenicity, and enhance stability in vivo. They can also functionalize surfaces of solid materials like quantum dots and nanoparticles .

- Regioselective Reduction Reactions: Triazole esters can undergo regioselective reduction, which can be useful in synthesizing complex molecules .

Mechanism of Action

The mechanism of action of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity . This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .

Comparison with Similar Compounds

N1-Benzyl Derivatives

- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (): Structure: Benzyl group at N1, hydroxymethyl at C3. Applications:

- Antimicrobial activity against bacteria and fungi, attributed to the benzyl group’s lipophilic properties .

- Core structure in CXCR4 antagonists (e.g., AGR1.131, AGR1.135), where side-chain amines modulate receptor specificity and potency .

N1-Phenyl and N1-Fluorophenyl Derivatives

- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (Compound 1a, ):

- Structure : Phenyl group at N1, esterified hydroxymethyl at C4.

- Activity : Mild α-glycosidase inhibition (IC₅₀ ~50 μM), outperformed by aldehydic analogues (e.g., 2b, IC₅₀ ~10 μM) .

- Key Insight : Aromatic substituents at N1 enhance π-π interactions with enzyme active sites, but steric hindrance from tert-butyl is absent, reducing catalytic utility .

Functional Analogues with Modified C4 Substituents

Hydroxymethyl vs. Aldehyde Groups

- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (Compound 2b, ): Structure: Aldehyde at C4 instead of hydroxymethyl. Activity: Potent α-glycosidase inhibition (IC₅₀ ~10 μM), 5-fold greater than hydroxymethyl analogues . Mechanism: Aldehyde’s electrophilic nature facilitates covalent interactions with enzyme nucleophiles, a feature absent in (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol .

Thioether and Sulfonamide Derivatives

- [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole (): Structure: Thioether-linked benzimidazole at C4. Application: Corrosion inhibitor for steel in acidic environments, achieving 52–89% efficiency . Comparison: The thioether group enhances adsorption on metal surfaces, whereas hydroxymethyl in this compound prioritizes Cu(I) coordination .

Ligand Efficiency in CuAAC Reactions

Biological Activity

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHNO. The structure can be represented as follows:

- SMILES : CC(C)(C)N1C=C(N=N1)CO

- InChI : InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known to exhibit inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : Research indicates that triazole compounds possess antimicrobial properties. This is significant in developing new antibiotics or antifungal agents.

- Anti-cancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-cancer Activity

Another research article explored the anti-cancer properties of triazole derivatives. The findings suggested that this compound could induce apoptosis in human cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Q & A

Q. What are the recommended synthetic routes for (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include reacting tert-butyl azide with propargyl alcohol under controlled conditions (60–80°C, aqueous/organic solvent mixtures) to form the triazole core. Purification often employs high-performance liquid chromatography (HPLC) to isolate the product with >95% purity. Optimization of base additives (e.g., sodium ascorbate) enhances reaction efficiency .

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~4.6 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peak matching the calculated mass (e.g., [M+H]⁺ = 184.12 g/mol).

- X-ray crystallography : SHELXL refinement resolves bond lengths and angles, particularly the triazole ring geometry and tert-butyl stereoelectronic effects .

Q. What is the compound’s role in CuAAC reactions?

The hydroxymethyl-triazole moiety acts as a ligand, coordinating Cu(I) ions to stabilize the catalytic intermediate. This enhances regioselectivity for 1,4-disubstituted triazoles and reduces copper loading (typically <5 mol%). Comparative studies show improved reaction rates vs. non-liganded systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve azide solubility, while water enhances click reaction kinetics.

- Temperature gradients : Lower temps (40–50°C) reduce side reactions in sensitive substrates.

- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., pH, catalyst loading) for maximizing yield .

Q. How to resolve contradictory spectral data during characterization?

Contradictions (e.g., anomalous NMR splitting) may arise from:

Q. What crystallographic challenges arise when using SHELXL for this compound?

Challenges include:

Q. How to design structure-activity relationship (SAR) studies for biological activity?

Strategies include:

- Substituent variation : Replace the tert-butyl group with cyclopropyl or benzyl to assess steric/electronic effects on tubulin binding (see analog data in ).

- Bioactivity assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and correlate with computed logP and polar surface area .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites on the triazole ring.

- Molecular docking : Simulate binding to tubulin’s colchicine site (PDB: 1SA0) using AutoDock Vina. Focus on hydrophobic interactions with the tert-butyl group and π-stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.